molecular formula C11H9F3N2O2 B12498273 Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate

Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B12498273
M. Wt: 258.20 g/mol
InChI Key: NAJPPZBLOHJLJG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-methyl-2-(trifluoromethyl)-1H-imidazole-5-carboxylate
  • 1H-Imidazole-4-carboxylic acid methyl ester
  • 4-(Methoxycarbonyl)-1H-imidazole

Uniqueness

Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate is unique due to its benzimidazole core and the presence of a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications .

Properties

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.20 g/mol

IUPAC Name

methyl 1-methyl-2-(trifluoromethyl)benzimidazole-4-carboxylate

InChI

InChI=1S/C11H9F3N2O2/c1-16-7-5-3-4-6(9(17)18-2)8(7)15-10(16)11(12,13)14/h3-5H,1-2H3

InChI Key

NAJPPZBLOHJLJG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2N=C1C(F)(F)F)C(=O)OC

Origin of Product

United States

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